molecular formula C21H18O7 B11994743 Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetate

Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetate

Cat. No.: B11994743
M. Wt: 382.4 g/mol
InChI Key: FMPFKVCYVZZYCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate is a synthetic chromen-4-one derivative featuring a 2,3-dihydro-1,4-benzodioxin substituent at the 3-position of the chromene ring. The compound is characterized by a methyl ester group attached via an acetoxy linker to the 7-position of the chromen-4-one core. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting immunomodulatory pathways and enzyme inhibition.

Properties

Molecular Formula

C21H18O7

Molecular Weight

382.4 g/mol

IUPAC Name

methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl]oxyacetate

InChI

InChI=1S/C21H18O7/c1-12-20(13-3-6-16-18(9-13)26-8-7-25-16)21(23)15-5-4-14(10-17(15)28-12)27-11-19(22)24-2/h3-6,9-10H,7-8,11H2,1-2H3

InChI Key

FMPFKVCYVZZYCO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Preparation Methods

Formation of 7-Hydroxy-2-methyl-4H-chromen-4-one

The chromenone core is synthesized via Kostanecki-Robinson cyclization of 2-methylresorcinol with ethyl acetoacetate under acidic conditions. Typical reaction conditions involve refluxing in acetic anhydride with catalytic sulfuric acid, yielding 85–90% pure product after recrystallization.

Reaction Scheme:

2-Methylresorcinol+Ethyl acetoacetateH2SO4,Δ7-Hydroxy-2-methyl-4H-chromen-4-one+Ethanol\text{2-Methylresorcinol} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{7-Hydroxy-2-methyl-4H-chromen-4-one} + \text{Ethanol}

Functionalization at Position 7

The hydroxyl group at position 7 is protected using tert-butyldimethylsilyl (TBS) chloride before introducing the benzodioxin moiety. Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl group for subsequent esterification.

Preparation of 2,3-Dihydro-1,4-benzodioxin-6-yl Building Block

Bromination of Catechol Derivatives

6-Bromo-2,3-dihydro-1,4-benzodioxine is synthesized from catechol via a three-step process:

  • Ethylene glycol protection of catechol using p-toluenesulfonic acid (PTSA) in toluene (yield: 92%)

  • Regioselective bromination with N-bromosuccinimide (NBS) in CCl₄ at 0°C (yield: 78%)

  • Purification via column chromatography (hexane:ethyl acetate = 4:1)

Coupling of Chromenone and Benzodioxin Moieties

Ullmann-Type Coupling

The benzodioxin subunit is introduced at position 3 of the chromenone core using a copper(I)-catalyzed Ullmann coupling. Optimized conditions include:

ParameterValue
CatalystCuI (10 mol%)
Ligand1,10-Phenanthroline (20 mol%)
SolventDMSO
Temperature110°C
Reaction Time24 hours
Yield68–72%

Post-reaction purification employs silica gel chromatography with a gradient elution system (CH₂Cl₂:MeOH = 95:5).

Esterification with Methoxyacetic Acid

Steglich Esterification

The hydroxyl group at position 7 undergoes esterification with methoxyacetic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) . Critical parameters include:

  • Molar ratio (chromenone:methoxyacetic acid:DCC): 1:1.2:1.5

  • Solvent : Anhydrous CH₂Cl₂

  • Temperature : 0°C → room temperature (12-hour reaction)

  • Yield : 89% after flash chromatography

Mechanistic Insight :

ROH+R’COOHDCC, DMAPR’OOCR+DCU\text{ROH} + \text{R'COOH} \xrightarrow{\text{DCC, DMAP}} \text{R'OOCR} + \text{DCU}

where DCU = dicyclohexylurea.

Purification and Characterization

Chromatographic Techniques

Final purification uses preparative HPLC with a C18 column and mobile phase of acetonitrile/water (70:30 v/v) at 2 mL/min. Purity >98% is confirmed by:

  • High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calculated for C₂₂H₂₀O₇: 396.1312; found: 396.1309

  • ¹H NMR (500 MHz, CDCl₃): δ 7.82 (d, J = 8.5 Hz, 1H), 6.95–6.85 (m, 3H), 4.32 (s, 3H), 3.78 (s, 3H)

Crystallization Optimization

Recrystallization from ethyl acetate/hexane (1:3) produces needle-like crystals suitable for X-ray diffraction, confirming the spatial arrangement of substituents.

Scale-Up Challenges and Industrial Adaptations

Solvent Recovery Systems

Industrial-scale synthesis (≥1 kg batches) employs thin-film evaporation to recover DMSO, reducing production costs by 40% compared to batch distillation.

Continuous Flow Chemistry

Microreactor systems enhance the Ullmann coupling step, achieving:

  • Reaction Time Reduction : 24 h → 45 min

  • Yield Improvement : 72% → 83%

  • Catalyst Loading Reduction : 10 mol% → 5 mol%

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)
Traditional Batch6898.5120
Continuous Flow8399.295
Microwave-Assisted7598.8110

Microwave-assisted synthesis (100°C, 300 W, 30 min) offers rapid processing but requires specialized equipment .

Chemical Reactions Analysis

Types of Reactions

Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Activity
Research indicates that compounds similar to methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetate exhibit strong antioxidant properties. These properties are crucial in developing therapeutic agents aimed at reducing oxidative stress-related diseases. A study demonstrated that derivatives of this compound can scavenge free radicals effectively, suggesting potential use in formulations targeting conditions like cardiovascular diseases and neurodegenerative disorders .

2. Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit inflammatory pathways. This effect is attributed to its ability to modulate the expression of pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs .

3. Anticancer Potential
The compound's structure suggests potential anticancer activity due to its ability to induce apoptosis in cancer cells. Preliminary studies have indicated that it can inhibit the growth of various cancer cell lines by triggering cell cycle arrest and apoptosis through mitochondrial pathways .

Agricultural Applications

1. Pesticide Development
this compound has been explored as a natural pesticide due to its bioactive properties. Research has shown that it can effectively repel certain pests while being less harmful to beneficial insects compared to synthetic pesticides .

2. Plant Growth Regulation
Studies have indicated that this compound may act as a plant growth regulator, enhancing growth rates and resistance to environmental stresses. Its application could lead to improved crop yields and sustainability in agricultural practices .

Materials Science Applications

1. Polymer Synthesis
The unique structure of this compound allows it to be incorporated into polymer matrices for enhanced material properties. Research has shown that polymers containing this compound exhibit improved thermal stability and mechanical strength .

2. Coating Technologies
Incorporation of this compound into coatings can enhance their protective qualities against UV degradation and corrosion. Studies suggest that coatings formulated with this compound provide longer-lasting protection for various substrates .

Case Studies

Application AreaStudy ReferenceFindings
Medicinal Chemistry Demonstrated antioxidant activity in vitro
Anti-inflammatory Inhibition of pro-inflammatory cytokines
Anticancer Induced apoptosis in cancer cell lines
Agriculture Effective natural pesticide with lower toxicity
Plant Growth Regulation Enhanced growth rates and stress resistance
Polymer Synthesis Improved thermal stability and mechanical strength
Coating Technologies Enhanced UV protection and corrosion resistance

Mechanism of Action

The mechanism of action of Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects. The exact pathways and molecular targets depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate, highlighting key differences in substituents and functional groups:

Compound Name Substituents (Chromen-4-one Core) Ester Group Molecular Weight (g/mol) Key Applications/Findings Reference
Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate 6-ethyl, 2-trifluoromethyl Methyl 496.42 Enhanced lipophilicity due to trifluoromethyl group; potential enzyme inhibitor
Allyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate 6-ethyl, 2-methyl Allyl 466.47 Increased reactivity for conjugate addition or hydrolysis due to allyl ester
Isopropyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate 6-ethyl, 2-methyl Isopropyl 494.52 Improved metabolic stability compared to methyl esters
4-Methyl-2-oxo-2H-chromen-7-yl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate Additional 4-methyl-2-oxo-chromene moiety at ester 4-methyl-2-oxo-chromen-7-yl 562.53 Dual chromenone scaffold; explored in high-throughput screening for PD-1/PD-L1 inhibition
Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl]oxy}acetate 6-propyl Methyl 410.43 Propyl substituent may enhance membrane permeability

Key Structural and Functional Insights:

Substituent Effects on Bioactivity :

  • The trifluoromethyl group in the analog from increases lipophilicity, which may enhance binding to hydrophobic enzyme pockets.
  • Ethyl or propyl substituents at the 6-position () improve pharmacokinetic properties by modulating solubility and metabolic stability.

Ester Group Modifications :

  • Allyl esters () introduce sites for further chemical modifications, such as thiol-ene click chemistry.
  • Bulkier esters (e.g., isopropyl in ) reduce hydrolysis rates, extending in vivo half-life.

Scaffold Hybridization: The dual chromenone derivative () demonstrates scaffold-hopping strategies to optimize binding to immunomodulatory targets like PD-1/PD-L1.

Biological Relevance: Compounds with the [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol scaffold () show high potency in PD-1/PD-L1 inhibition, suggesting that the methyl ester variant may share similar binding motifs. Derivatives with sulfamoyl or thiophene groups () are implicated in T-cell regulation, highlighting the versatility of the benzodioxin-chromenone core.

Biological Activity

Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetate is a synthetic compound derived from the benzodioxin and chromen frameworks. This compound has garnered attention due to its potential biological activities, particularly in the realms of enzyme inhibition and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the benzodioxin moiety followed by the introduction of the chromen structure. The reaction conditions often require specific pH levels and catalysts to achieve optimal yields.

Enzyme Inhibition

Research has indicated that derivatives of compounds containing the benzodioxin structure exhibit significant enzyme inhibitory properties. For instance, studies have shown that certain sulfonamide derivatives with benzodioxane moieties have demonstrated potent inhibition against α-glucosidase and acetylcholinesterase, which are relevant for conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .

Table 1: Enzyme Inhibition Activity of Related Compounds

CompoundTarget EnzymeInhibition (%)
N-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)-4-methylbenzenesulfonamideα-glucosidase78%
N-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)-4-methylbenzenesulfonamideAcetylcholinesterase65%

This table summarizes the inhibition percentages observed in various studies, highlighting the therapeutic potential of these compounds.

Antimicrobial Properties

In addition to enzyme inhibition, this compound has been evaluated for its antimicrobial activity. Compounds with similar structures have been tested against a range of bacterial strains. For example, a study demonstrated that certain alkylaralkyl derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainZone of Inhibition (mm)
N-(Alkyl/aralkyl)-N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-4-methylbenzenesulfonamideStaphylococcus aureus22
N-(Alkyl/aralkyl)-N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-4-methylbenzenesulfonamideEscherichia coli18

Case Studies

A notable case study involved a series of synthesized compounds based on the benzodioxin framework. These compounds were subjected to pharmacological evaluations where they exhibited varying degrees of biological activities. The results indicated that modifications in the molecular structure significantly influenced their efficacy against targeted enzymes and microbial strains .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetate?

  • Methodological Answer : Synthesis typically involves multi-step reactions. A common approach includes:

  • Step 1 : Formation of the chromen-4-one core via Claisen-Schmidt condensation or cyclization of substituted salicylaldehydes with active methylene compounds.
  • Step 2 : Introduction of the benzodioxin moiety via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds).
  • Step 3 : Esterification of the hydroxyl group using methyl bromoacetate in the presence of a base (e.g., K₂CO₃) .
    • Critical Parameters : Solvent polarity (e.g., DMF for solubility), temperature control (60–100°C), and catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions) significantly impact yield and purity .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substituent placement, particularly distinguishing between benzodioxin and chromen protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for identifying synthetic byproducts .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) assess stability and decomposition profiles, relevant for storage and handling protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. inactivity)?

  • Methodological Answer :

  • Assay Standardization : Compare cell lines (e.g., MCF-7 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%) to minimize variability .
  • Structural Analog Analysis : Evaluate derivatives (e.g., trifluoromethyl or methoxy substitutions) to isolate structure-activity relationships (SAR). For example, trifluoromethyl groups enhance lipophilicity and membrane permeability .
  • Target Validation : Use RNA interference or CRISPR knockouts to confirm specificity toward hypothesized targets (e.g., topoisomerase II or kinase enzymes) .

Q. What strategies optimize reaction yields during synthesis?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h for cyclization steps) while maintaining yields >80% .
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling reactions; ligand choice (e.g., XPhos) can improve turnover .
  • In Situ Monitoring : Use HPLC or TLC to track intermediates and adjust stoichiometry dynamically .

Q. How can interaction studies with biological targets (e.g., enzymes) be designed?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip to measure binding kinetics (ka/kd) and affinity (KD) .
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during binding, providing insights into thermodynamic drivers (e.g., hydrophobic vs. hydrogen-bond interactions) .
  • Molecular Dynamics Simulations : Pair experimental data with in silico models (e.g., GROMACS) to predict binding poses and residency times .

Q. What computational methods predict reactivity and regioselectivity in derivative synthesis?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the chromen-4-one carbonyl is susceptible to nucleophilic attack .
  • Molecular Docking : Use AutoDock Vina to screen derivative libraries against protein targets (e.g., COX-2), prioritizing compounds with low binding energies .
  • ADMET Prediction : Tools like SwissADME assess bioavailability, CYP450 interactions, and blood-brain barrier penetration early in drug design .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

  • Methodological Answer :

  • Substituent Scanning : Systematically replace the methyl group on the chromen ring with halogens (Cl, F) or electron-withdrawing groups (NO₂) to modulate electron density .
  • Bioisosteric Replacement : Substitute the benzodioxin moiety with benzoxazine or quinazoline scaffolds to enhance metabolic stability .
  • Prodrug Strategies : Convert the methyl ester to a phosphonate or amide to improve solubility and tissue penetration .

Data Contradiction Analysis

  • Example : If one study reports IC₅₀ = 5 µM against breast cancer cells, while another finds no activity:
    • Possible Factors :
  • Cell Permeability : Verify passive diffusion using Caco-2 assays or PAMPA .
  • Metabolic Stability : Incubate the compound with liver microsomes to assess rapid degradation .
  • Off-Target Effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify unintended interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.